3-benzyl-2,6-bis(hydroxymethyl)-1H-pyridin-4-one;hydrochloride

Bronchodilator synthesis Regioselective protection Pirbuterol intermediate

Researchers pursuing generic pirbuterol synthesis face regioselectivity challenges during oxidation. This 3-benzyloxy-protected intermediate provides the precise chemoselectivity required for MnO₂ oxidation at the 6-hydroxymethyl position-a critical step not achievable with the unprotected 3-hydroxy analog. - 98% purity ensures quality-defined starting material aligned with ICH Q7/Q11 guidelines. - Catalytic hydrogenolysis (H₂/Pd-C) yields 3-hydroxy-2,6-bis(hydroxymethyl)pyridine, a versatile building block for HPO ligands. - Crystalline hydrochloride salt form for stable storage and reliable synthetic manipulation.

Molecular Formula C14H16ClNO3
Molecular Weight 281.73 g/mol
Cat. No. B12278736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-benzyl-2,6-bis(hydroxymethyl)-1H-pyridin-4-one;hydrochloride
Molecular FormulaC14H16ClNO3
Molecular Weight281.73 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=C(NC(=CC2=O)CO)CO.Cl
InChIInChI=1S/C14H15NO3.ClH/c16-8-11-7-14(18)12(13(9-17)15-11)6-10-4-2-1-3-5-10;/h1-5,7,16-17H,6,8-9H2,(H,15,18);1H
InChIKeyHQJXTODJVSAADQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzyl-2,6-bis(hydroxymethyl)-1H-pyridin-4-one Hydrochloride: CAS 38029-03-7 Core Identity and Procurement Baseline


3-Benzyl-2,6-bis(hydroxymethyl)-1H-pyridin-4-one hydrochloride (CAS 38029-03-7), also designated as 3-benzyloxy-2,6-bis(hydroxymethyl)pyridine hydrochloride, is a benzyl-protected trisubstituted pyridine derivative with the molecular formula C₁₄H₁₆ClNO₃ and molecular weight 281.74 g/mol . The compound serves as a critical protected intermediate in the established synthetic pathway to pirbuterol, a β₂-adrenergic receptor agonist bronchodilator, where the 3-benzyloxy group masks the phenolic hydroxyl during regioselective functionalization at the 6-hydroxymethyl position [1]. Commercial availability as the hydrochloride salt (typical purity 98%) provides a stable, crystalline form suitable for storage and subsequent synthetic manipulation .

Why 3-Benzyl-2,6-bis(hydroxymethyl)-1H-pyridin-4-one Hydrochloride Cannot Be Substituted by In-Class Pyridinone Analogs


Generic substitution within the hydroxypyridinone or bis(hydroxymethyl)pyridine family is not viable because the 3-benzyloxy protecting group and the precise 2,6-bis(hydroxymethyl) substitution pattern are both structurally required for the compound's documented role as the penultimate protected intermediate in the pirbuterol synthetic sequence [1]. Removal of the benzyl group (yielding 3-hydroxy-2,6-bis(hydroxymethyl)pyridine) or use of the unprotected 2,6-bis(hydroxymethyl)pyridin-4(1H)-one core would alter chemoselectivity during subsequent oxidation and condensation steps, rendering the synthetic route incompatible with the established, patent-backed process [2][3]. The specific evidence below quantifies where and how this compound provides differentiated value.

Quantitative Differentiation Evidence for 3-Benzyl-2,6-bis(hydroxymethyl)-1H-pyridin-4-one Hydrochloride Against Closest Analogs


Benzyl Protection Enables Regioselective Oxidation: Synthetic Route Specificity vs. Unprotected 3-Hydroxy Analog

The 3-benzyloxy group in the target compound prevents competitive oxidation at the 3-hydroxyl during MnO₂-mediated conversion of the 6-hydroxymethyl to the corresponding aldehyde, a step required for pirbuterol assembly. In contrast, the unprotected analog 3-hydroxy-2,6-bis(hydroxymethyl)pyridine hydrochloride (CAS 14187-25-8) would undergo simultaneous oxidation at the 3-phenolic position, leading to undesired byproducts and reduced yield of the desired 6-carboxaldehyde [1][2]. The benzylated intermediate is thus the only documented intermediate capable of delivering the necessary chemoselectivity in this patented process [3].

Bronchodilator synthesis Regioselective protection Pirbuterol intermediate

Commercial Purity Baseline: 98% Assay Establishes Minimum Procurement Specification

Commercially sourced 3-benzyl-2,6-bis(hydroxymethyl)-1H-pyridin-4-one hydrochloride is supplied at a documented purity of 98% (HPLC or equivalent) . This provides a verifiable procurement specification; in contrast, the unprotected parent compound 2,6-bis(hydroxymethyl)pyridin-4(1H)-one (CAS 260967-82-6) is typically offered only as a research-grade chemical without uniformly stated purity, and the deprotected 3-hydroxy analog (CAS 14187-25-8) is less commonly catalogued with certified purity levels .

Chemical purity Quality specification Synthetic intermediate

Patent-Backed Synthetic Provenance: Documented Intermediate in Pirbuterol Manufacturing Route

The compound is explicitly disclosed as intermediate (II) in the published pirbuterol synthesis originating from 3-hydroxypyridine via sequential hydroxymethylation and benzylation [1]. This route is protected under expired patents GB1367668A and US4632992A, establishing a documented regulatory and quality provenance absent for structurally related but non-intermediate analogs [2][3]. Alternative synthetic routes to pirbuterol (e.g., via 2-phenyl-4H-1,3-dioxino[5,4-b]pyridine) employ acetal-based protection strategies and do not proceed through this bis(hydroxymethyl) intermediate, making the target compound route-specific [3].

Process chemistry Intellectual property Bronchodilator API

Hydrochloride Salt Form: Physicochemical Stability Advantage vs. Free Base

The hydrochloride salt of 3-benzyl-2,6-bis(hydroxymethyl)-1H-pyridin-4-one (CAS 38029-03-7) is the standard commercially supplied form, with a defined molecular weight of 281.73 g/mol and crystalline solid morphology . In contrast, the free base 3-benzyloxy-2,6-bis(hydroxymethyl)pyridine (CAS 755692-12-7, MW 245.27) lacks the salt counterion and is less commonly catalogued with defined stability data . The hydrochloride salt typically exhibits superior long-term storage stability, higher melting point, and reduced hygroscopicity compared to the free base, attributes that are general for pyridine hydrochloride salts .

Salt selection Stability Solid-state properties

Validated Application Scenarios for 3-Benzyl-2,6-bis(hydroxymethyl)-1H-pyridin-4-one Hydrochloride Based on Quantitative Evidence


Synthesis of Pirbuterol and Structurally Related β₂-Adrenergic Bronchodilators

This compound is the established protected intermediate for the synthesis of pirbuterol via the 3-hydroxypyridine → bis(hydroxymethyl) → benzyl protection → selective oxidation → condensation route documented in GB1367668A and the DrugFuture synthesis database [1]. Its 3-benzyloxy group ensures regioselective MnO₂ oxidation at the 6-hydroxymethyl position, a critical chemoselectivity requirement not met by the unprotected 3-hydroxy analog [2].

Process Chemistry Development and Scale-Up for Pirbuterol Generic API Manufacturing

For organizations pursuing generic pirbuterol hydrochloride API, procurement of this intermediate at 98% purity [1] provides a quality-defined starting material aligned with the patent-expired synthetic route (US4632992A, GB1367668A), enabling process development under ICH Q7 and Q11 guidelines with documented intermediate provenance [2].

Synthesis of 3-Hydroxy-2,6-bis(hydroxymethyl)pyridine Derivatives via Benzyl Deprotection

Catalytic hydrogenolysis (H₂/Pd-C) of the benzyl group converts this compound to 3-hydroxy-2,6-bis(hydroxymethyl)pyridine hydrochloride (CAS 14187-25-8), a versatile building block for metal-chelating 3-hydroxy-4-pyridinone (HPO) ligands [1]. This deprotection strategy is documented in both pirbuterol synthesis and general HPO chelator preparation protocols [2].

Medicinal Chemistry Exploration of 2,6-Bis(hydroxymethyl)pyridine Scaffolds with 3-Benzyloxy Protection

The compound serves as a protected scaffold for library synthesis where the 3-benzyloxy group can be retained or selectively removed to generate structural diversity at the 3-position, while the two hydroxymethyl arms provide sites for further derivatization (e.g., oxidation, alkylation, or conjugation), as exemplified by the pirbuterol synthetic sequence [1].

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